4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic aromatic organic compound belonging to the pyrazolo[3,4-b]pyridine family This compound features a bromine atom at the 4-position and a methyl group at the 3-position on the pyrazolo[3,4-b]pyridine ring system
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of 3-methyl-5-aminopyrazole with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction forms the pyrazolo[3,4-b]pyridine core structure.
Reductive Desulfurization: The resulting thioacetals can be subjected to reductive desulfurization to yield the desired pyrazolo[3,4-b]pyridine derivative.
Hydrolysis and Suzuki Coupling: Further modifications, such as hydrolysis of esters and Suzuki coupling with aryl boronic acids, can be employed to introduce additional functional groups.
Industrial Production Methods: Industrial-scale synthesis of this compound typically involves optimizing these synthetic routes for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The bromine atom can be oxidized to form various oxidation products, such as this compound-5-oxide.
Reduction: Reduction reactions can be performed to convert the bromine atom into a hydrogen atom, yielding 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxides of the compound.
Reduction Products: Hydroxylated derivatives.
Substitution Products: A wide range of substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and anticancer agents.
Material Science: The compound is used in the design of organic semiconductors and other advanced materials.
Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects depends on its specific application. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of the kinase enzyme, preventing its activation and subsequent signal transduction pathways. The molecular targets and pathways involved can vary based on the biological context.
Comparison with Similar Compounds
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-Iodo-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-Fluoro-3-methyl-1H-pyrazolo[3,4-b]pyridine
4-Bromo-2-methyl-1H-pyrazolo[3,4-b]pyridine
Properties
IUPAC Name |
4-bromo-3-methyl-2H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIYELQRYMKDAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=NC2=NN1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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